

2-Chloro-4-(thiophen-2-yl)pyrimidine chemical properties.

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Compound of Interest

Compound Name: 2-Chloro-4-(thiophen-2-yl)pyrimidine

Cat. No.: B1611002

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An In-Depth Technical Guide to **2-Chloro-4-(thiophen-2-yl)pyrimidine**: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-4-(thiophen-2-yl)pyrimidine stands as a significant heterocyclic compound, bridging the chemical functionalities of both pyrimidine and thiophene rings. This unique structural amalgamation makes it a highly valuable intermediate in the fields of medicinal chemistry and materials science. The pyrimidine core is a cornerstone of nucleobases and numerous pharmaceuticals, while the thiophene moiety is a well-known bioisostere for phenyl rings, often enhancing pharmacological activity.[1][2] The presence of a reactive chlorine atom at the 2-position provides a versatile handle for synthetic chemists, allowing for facile derivatization through nucleophilic substitution reactions.[3] This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this important molecule, grounding technical data with practical, field-proven insights.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is the first step in its effective application. **2-Chloro-4-(thiophen-2-yl)pyrimidine** is typically a solid at room temperature.[4] Its core characteristics are summarized below.

Core Chemical Properties

A compilation of the essential physicochemical data for **2-Chloro-4-(thiophen-2-yl)pyrimidine** is presented in Table 1. This data is critical for reaction planning, dosage calculations, and analytical method development.

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClN ₂ S	[4] [5]
Molecular Weight	196.66 g/mol	[5]
Monoisotopic Mass	195.98620 Da	[6]
Appearance	Solid	[4]
CAS Number	83726-75-4	[5]
InChI Key	DTDHCBGOLGIIOA-UHFFFAOYSA-N	[4] [5]
Predicted XlogP	2.5	[5] [6]

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

The structural identity of **2-Chloro-4-(thiophen-2-yl)pyrimidine** is unequivocally confirmed through a combination of spectroscopic techniques. While a dedicated, fully analyzed spectrum for this specific compound is not publicly available, a predicted profile based on its constituent parts and data from analogous structures provides a reliable guide for characterization.[\[1\]](#)

Technique	Expected Features
^1H NMR	Signals expected in the aromatic region (δ 7.0-9.0 ppm). Protons on the thiophene ring would appear as distinct multiplets, while the pyrimidine protons would present as doublets. The coupling constants would be characteristic of their positions on the respective rings.
^{13}C NMR	Resonances for eight distinct carbon atoms. The carbon atom attached to the chlorine (C2) would be significantly deshielded. The carbons of the thiophene ring and the remaining pyrimidine carbons would appear in the typical aromatic carbon range.
Mass Spec (EI)	The molecular ion peak (M^+) would be observed at m/z 196, with a characteristic $M+2$ peak at m/z 198 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. ^[5] Common fragmentation patterns would involve the loss of Cl, HCN, or the thiophene ring.
Infrared (IR)	Characteristic peaks for C=C and C=N stretching vibrations within the aromatic rings (approx. 1500-1650 cm^{-1}), C-H aromatic stretching (approx. 3000-3100 cm^{-1}), and C-S stretching from the thiophene ring (approx. 600-800 cm^{-1}).

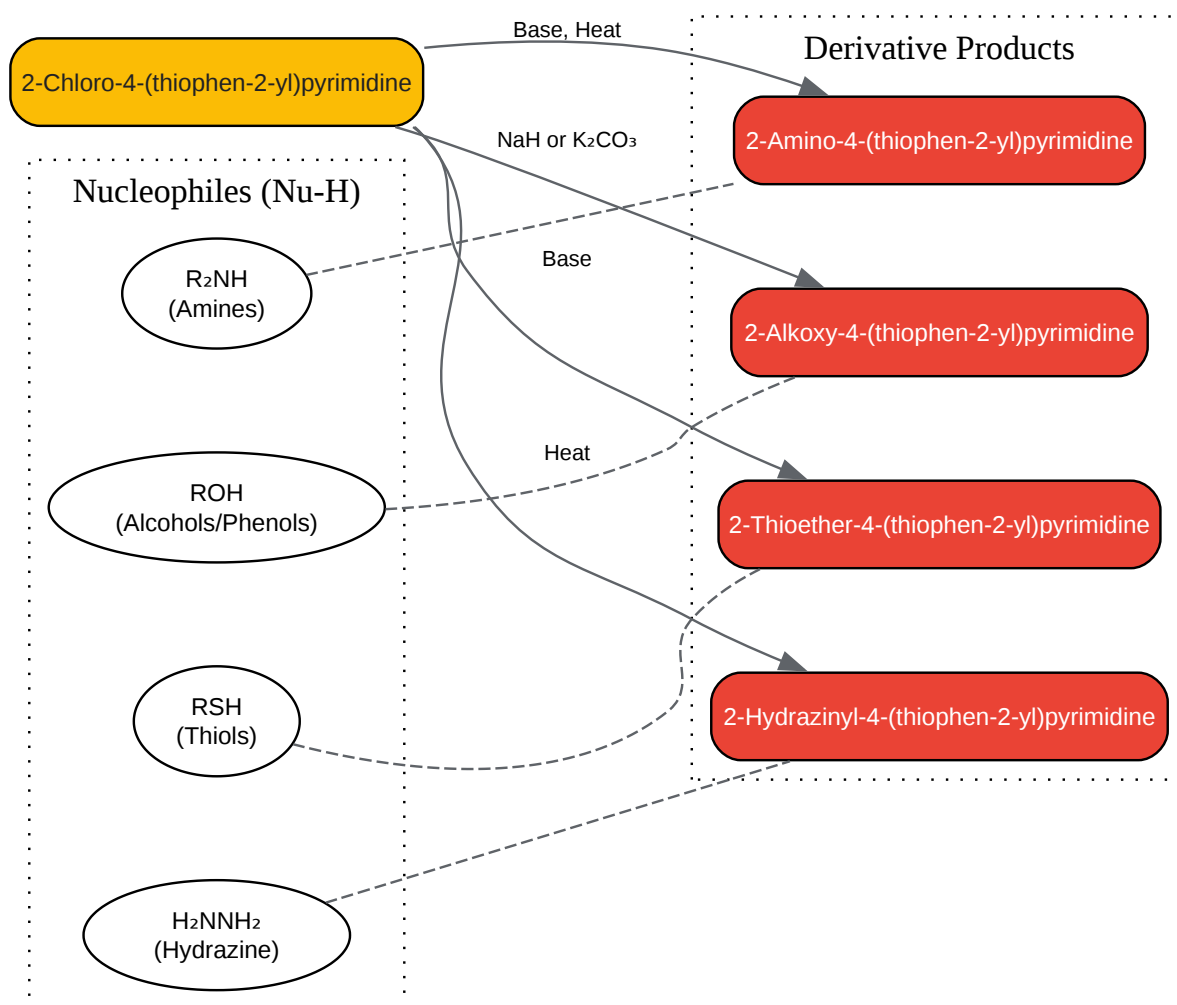
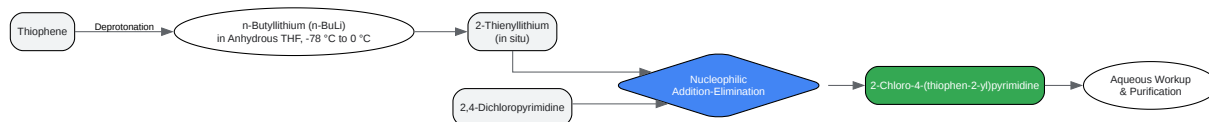
Table 2: Predicted Spectroscopic Data

PART 2: Synthesis and Reactivity

The synthetic utility of **2-Chloro-4-(thiophen-2-yl)pyrimidine** stems from its straightforward preparation and the targeted reactivity of its chloro-substituent.

Synthesis Strategy: Lithiation and Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of **2-Chloro-4-(thiophen-2-yl)pyrimidine** involves the reaction of a lithiated thiophene species with a suitable chloropyrimidine precursor. [7] This approach leverages the acidity of the proton at the 2-position of thiophene.



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